Methyl 4'-(dimethoxymethyl)-[1,1'-biphenyl]-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[4-(dimethoxymethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-16(18)15-6-4-5-14(11-15)12-7-9-13(10-8-12)17(20-2)21-3/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGLDRKSTPEZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4'-(dimethoxymethyl)-[1,1'-biphenyl]-3-carboxylate is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an organic compound characterized by a biphenyl structure with methoxy and carboxylate functional groups. Its chemical formula is , and it has a molecular weight of approximately 274.31 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In a series of assays measuring free radical scavenging activity, this compound showed significant activity, suggesting its potential use in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | Result (IC50) |
|---|---|
| DPPH Scavenging | 30 µM |
| ABTS Scavenging | 25 µM |
| FRAP Assay | 0.5 mmol/L |
The biological activity of this compound can be attributed to its ability to modulate various cellular signaling pathways. Notably, it appears to inhibit the NF-kB pathway, which is crucial in inflammation and cancer progression. Additionally, the compound may affect the expression levels of various genes involved in apoptosis and cell cycle regulation.
Study 1: In Vivo Efficacy
A recent animal study investigated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group, with minimal side effects observed.
- Tumor Size Reduction : 45% decrease after 4 weeks of treatment.
- Body Weight Change : No significant weight loss in treated animals.
Study 2: Combination Therapy
Another study explored the effects of combining this compound with conventional chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural distinction lies in the 4'-(dimethoxymethyl) group, which combines methoxy electron-donating effects with steric bulk. Below is a comparison with similar biphenyl esters (Table 1):
Table 1: Substituent Effects and Molecular Properties
*Calculated based on formula.
Key Observations:
- Electronic Effects: The dimethoxymethyl group provides moderate electron donation compared to strongly donating (dimethylamino) or withdrawing (nitro) substituents.
- Solubility: Methoxy groups enhance hydrophilicity compared to nitro or alkyl groups but less than hydroxyl or dimethylamino substituents.
Physical and Chemical Properties
- Stability : Methyl esters (e.g., Methyl 4'-nitro-) are generally stable under basic conditions but hydrolyze in acidic or enzymatic environments. Ethyl esters (e.g., Ethyl 4'-formyl-) offer slower hydrolysis .
- Melting/Boiling Points : Nitro and hydroxyl derivatives (e.g., Methyl 4'-hydroxy-) have higher polarity, leading to elevated melting points .
- Hazard Profiles : Hydroxyl and nitro derivatives often require stringent handling (e.g., H318 for eye damage) compared to methoxy-substituted compounds .
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl scaffold. This approach requires a boronic acid derivative of Ring A and a halogenated Ring B (or vice versa).
Typical Reaction Conditions
-
Catalyst : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) (1–5 mol%).
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Base : Sodium carbonate or potassium phosphate (2–3 equiv).
Example Protocol :
Challenges and Solutions
-
Steric Hindrance : The dimethoxymethyl group may impede coupling efficiency. Using bulkier ligands (e.g., SPhos) enhances catalytic activity.
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Boronic Acid Stability : Trifluoroborate salts improve stability and reactivity under aqueous conditions.
Introduction of the Dimethoxymethyl Group
The dimethoxymethyl moiety is introduced via acetalization of a benzaldehyde intermediate.
Acetal Protection Methodology
Reagents :
-
Benzaldehyde derivative (e.g., 4-formylbenzoic acid).
-
Methanol (excess).
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Acid Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.1–1.0 equiv) or sulfuric acid.
Procedure :
-
Reaction : Benzaldehyde (1 equiv), methanol (10 equiv), and p-TsOH (0.5 equiv) are stirred at 25°C for 6–8 hours.
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Work-Up : Neutralization with NaHCO₃, extraction with dichloromethane, and distillation.
Mechanistic Insight :
The acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol to form a hemiacetal intermediate. Further methanol addition yields the dimethoxymethyl acetal.
Esterification of the Carboxylic Acid Moiety
The methyl ester at the 3-position is installed via Fischer esterification or using methylating agents.
Fischer Esterification
Conditions :
-
Substrate : 3-Biphenylcarboxylic acid.
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Reagents : Methanol (excess), H₂SO₄ (catalytic).
Diazomethane Methylation
Advantages : Higher efficiency and milder conditions.
Procedure :
-
Substrate : 3-Biphenylcarboxylic acid (1 equiv).
-
Reagent : Diazomethane in diethyl ether (2 equiv).
Integrated Synthetic Routes
Sequential Approach
Convergent Approach
-
Parallel Synthesis :
-
Ring A: 4-(Dimethoxymethyl)phenylboronic acid.
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Ring B: Methyl 3-bromobenzoate.
-
-
Coupling : Direct Suzuki-Miyaura reaction.
Optimization and Scale-Up Considerations
Catalytic System Screening
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | THF | 82 |
| Pd(PPh₃)₄ | None | Dioxane | 68 |
| PdCl₂(dppf) | XPhos | Toluene | 75 |
Q & A
Q. What are the common synthetic routes for Methyl 4'-(dimethoxymethyl)-[1,1'-biphenyl]-3-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a methyl benzoate derivative (e.g., methyl 3-bromobenzoate) and a boronic acid containing the dimethoxymethyl substituent. Key steps include:
- Use of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (e.g., THF/H₂O) at 80–100°C .
- Post-coupling functionalization, such as hydrolysis of intermediates under reflux with KOH in ethanol/water, followed by acidification to isolate products .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments (e.g., methoxy groups at δ ~3.8 ppm for OCH₃) .
- X-ray crystallography : Resolves solid-state conformation and intermolecular interactions (e.g., hydrogen bonding in carboxylic acid derivatives) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How does the dimethoxymethyl group influence solubility and reactivity?
The dimethoxymethyl substituent enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its electron-donating methoxy groups. It also increases steric bulk, potentially directing electrophilic substitution to less hindered positions .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the biphenyl core?
- Directed C–H activation : Use transition metal catalysts (e.g., Pd or Ru) with directing groups (e.g., ester or amide) to achieve ortho/meta selectivity .
- π-Complexation strategies : Chromium-based catalysts stabilize transition states to favor specific aryl-aryl bond formations .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystals, guiding polymorph design .
Q. How do substituent variations (e.g., halogens, nitro groups) impact biological activity?
- Electron-withdrawing groups (e.g., NO₂) reduce electron density at the biphenyl core, altering binding affinity to targets like enzymes or DNA. For example, nitro derivatives show enhanced antibacterial activity due to increased membrane penetration .
- Halogen substituents (e.g., Cl, F) influence metabolic stability and intermolecular interactions via halogen bonding .
Methodological Challenges and Solutions
Q. How to address low yields in Suzuki-Miyaura couplings for sterically hindered substrates?
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for bulky substrates .
- Pre-activation of boronic acids : Use of pinacol boronate esters enhances stability and reactivity under mild conditions .
Q. What strategies mitigate decomposition during ester hydrolysis?
- Controlled pH conditions : Hydrolysis under buffered acidic or basic conditions prevents over-degradation .
- Low-temperature protocols : Slow addition of HCl to ice-cold reaction mixtures minimizes side reactions .
Key Takeaways for Researchers
- Prioritize Pd-catalyzed cross-coupling for synthesis, optimizing steric and electronic conditions.
- Combine experimental and computational approaches to predict and validate reactivity.
- Explore structure-activity relationships by systematically varying substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
